1,2-Dimethylanthracene
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Overview
Description
1,2-Dimethylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. This compound is notable for its photophysical properties, making it a subject of interest in various scientific fields .
Preparation Methods
1,2-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the methylation of anthracene. This process typically uses methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation . Industrial production methods often involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Dimethylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Scientific Research Applications
1,2-Dimethylanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethylanthracene primarily involves its interaction with light. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These reactive species can induce oxidative stress in biological systems, leading to cell damage or death .
Comparison with Similar Compounds
1,2-Dimethylanthracene is often compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Used in OLEDs and known for its blue light emission.
7,12-Dimethylbenz[a]anthracene: A potent carcinogen used in cancer research.
This compound stands out due to its unique photophysical properties and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
29063-00-1 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3 |
InChI Key |
PLPFBVXTEJUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C |
Origin of Product |
United States |
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